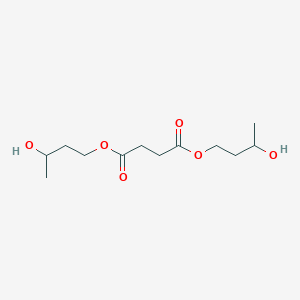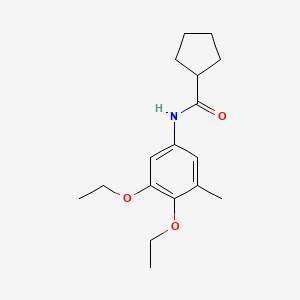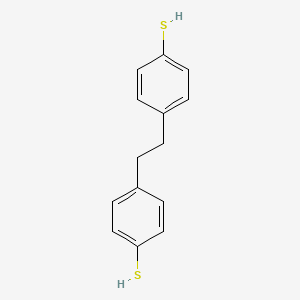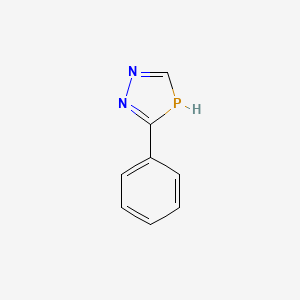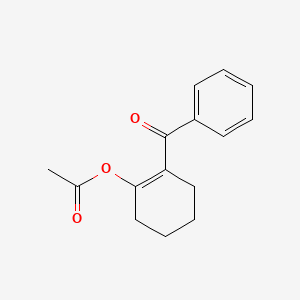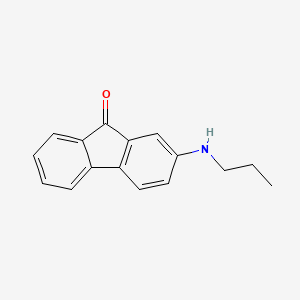
2-(Propylamino)fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propylamino)fluoren-9-one is an organic compound that belongs to the class of fluorenones. Fluorenones are known for their bright fluorescent yellow color and are used in various chemical and industrial applications . The compound’s structure consists of a fluorenone core with a propylamino group attached to it, making it a unique derivative of fluorenone.
Preparation Methods
The synthesis of 2-(Propylamino)fluoren-9-one typically involves the reaction of fluorenone with propylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and purity .
Chemical Reactions Analysis
2-(Propylamino)fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the compound back to its corresponding alcohol form.
Substitution: The propylamino group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
2-(Propylamino)fluoren-9-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a marker in various assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Propylamino)fluoren-9-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact pathways involved are still under investigation, but it is believed that the compound’s structure allows it to interact with key biological molecules, leading to its observed effects .
Comparison with Similar Compounds
2-(Propylamino)fluoren-9-one can be compared with other fluorenone derivatives such as:
Fluorenone: The parent compound, known for its bright yellow color and use in various applications.
1,8-Diazafluoren-9-one: Used for fingerprint detection and has antimicrobial properties.
Onychine (1-methyl-4-azafluorenone): A naturally occurring antimicrobial compound. The uniqueness of this compound lies in its specific propylamino substitution, which imparts distinct chemical and biological properties
Properties
CAS No. |
92962-48-6 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-(propylamino)fluoren-9-one |
InChI |
InChI=1S/C16H15NO/c1-2-9-17-11-7-8-13-12-5-3-4-6-14(12)16(18)15(13)10-11/h3-8,10,17H,2,9H2,1H3 |
InChI Key |
DHJSPMGTKWZFTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


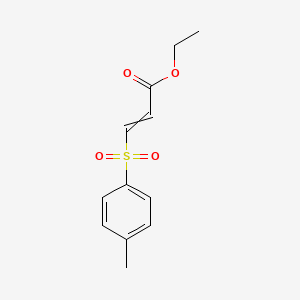
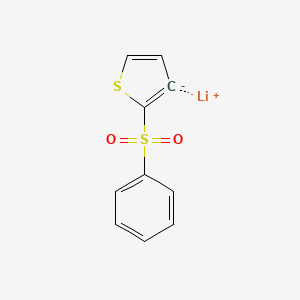
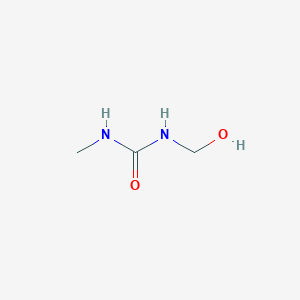
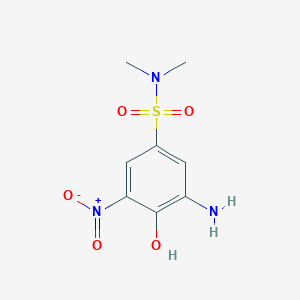
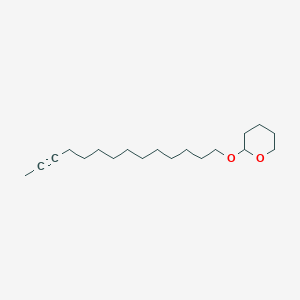
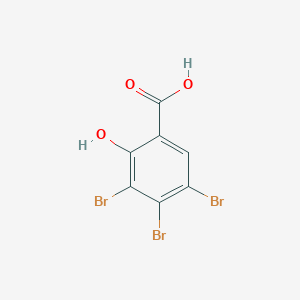
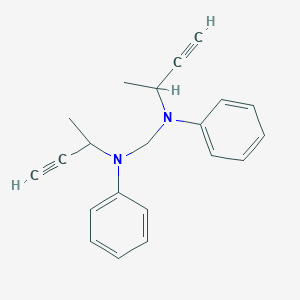
![6-Hydroxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14362759.png)

